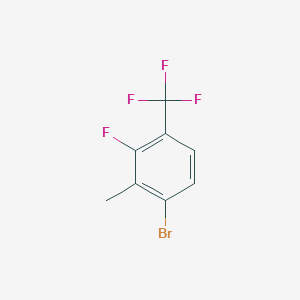![molecular formula C15H13ClN2O B6242750 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 2248127-11-7](/img/no-structure.png)
4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one (4-CMTQX) is a heterocyclic organic compound that has been widely studied in the scientific community for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It is a derivative of quinoxaline, a heterocyclic aromatic compound, and can be synthesized from the reaction of 4-chlorophenylmethylbromide and 2-hydroxyquinoxaline. 4-CMTQX has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a critical role in the nervous system and is involved in the regulation of neurotransmitter levels. In addition, 4-CMTQX has been studied for its potential use as an anti-inflammatory agent, a cancer-fighting agent, and an antifungal agent.
Mécanisme D'action
The mechanism of action of 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is not fully understood. However, it is known that 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that plays a critical role in the nervous system and is involved in the regulation of neurotransmitter levels. Inhibition of AChE by 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one leads to an increase in the levels of acetylcholine, a neurotransmitter that plays a role in learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one have been studied in both in vitro and in vivo studies. In vitro studies have demonstrated that 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a potent inhibitor of the enzyme acetylcholinesterase (AChE). In vivo studies have demonstrated that 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one can reduce inflammation and improve learning and memory in animal models. In addition, 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has been found to have anti-cancer and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one in laboratory experiments include its availability, its low cost, and its potency as an AChE inhibitor. The main limitation of using 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one in laboratory experiments is its lack of specificity, as it can also inhibit other enzymes, such as butyrylcholinesterase.
Orientations Futures
The potential future directions for research on 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one include further study of its mechanism of action, its potential use as an anti-inflammatory agent, a cancer-fighting agent, and an antifungal agent, and its potential use in drug development. In addition, further study of its potential use in the treatment of neurological disorders and its potential use as an insecticide or herbicide could be explored. Finally, further research into its potential toxicity and its potential interactions with other drugs could be conducted.
Méthodes De Synthèse
The synthesis of 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves the reaction of 4-chlorophenylmethylbromide and 2-hydroxyquinoxaline in a two-step process. In the first step, 4-chlorophenylmethylbromide is reacted with 2-hydroxyquinoxaline in a solvent such as dimethylformamide (DMF) at a temperature of 80°C for two hours. The product of this reaction is 4-chlorophenylmethyl-2-hydroxyquinoxaline, which is then reacted with potassium carbonate in the second step to form 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one.
Applications De Recherche Scientifique
4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its potential use in medicinal chemistry, pharmacology, and biochemistry. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a critical role in the nervous system and is involved in the regulation of neurotransmitter levels. In addition, 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its potential use as an anti-inflammatory agent, a cancer-fighting agent, and an antifungal agent.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves the reaction of 4-chlorobenzylamine with cyclohexanone in the presence of a reducing agent to form 4-[(4-chlorophenyl)methyl]cyclohexanone, which is then reacted with 1,2-diaminocyclohexane to form the target compound.", "Starting Materials": [ "4-chlorobenzylamine", "cyclohexanone", "reducing agent", "1,2-diaminocyclohexane" ], "Reaction": [ "4-chlorobenzylamine is reacted with cyclohexanone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 4-[(4-chlorophenyl)methyl]cyclohexanone.", "The resulting 4-[(4-chlorophenyl)methyl]cyclohexanone is then reacted with 1,2-diaminocyclohexane in the presence of a catalyst, such as acetic acid or sulfuric acid, to form 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one.", "The final product can be purified by recrystallization or column chromatography." ] } | |
Numéro CAS |
2248127-11-7 |
Nom du produit |
4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one |
Formule moléculaire |
C15H13ClN2O |
Poids moléculaire |
272.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



